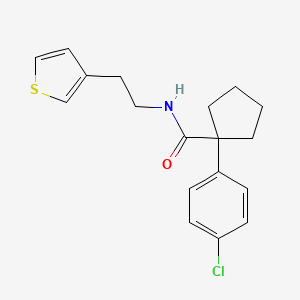

1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

描述

1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 4-chlorophenyl substituent on the cyclopentane ring and a thiophene-containing ethylamine side chain. The thiophene moiety may confer distinct electronic and steric properties compared to other heterocyclic systems, influencing solubility, metabolic stability, and target engagement.

属性

IUPAC Name |

1-(4-chlorophenyl)-N-(2-thiophen-3-ylethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNOS/c19-16-5-3-15(4-6-16)18(9-1-2-10-18)17(21)20-11-7-14-8-12-22-13-14/h3-6,8,12-13H,1-2,7,9-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDWTKDEBZTBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural Overview and Synthetic Challenges

The target molecule comprises a cyclopentanecarboxamide backbone substituted with a 4-chlorophenyl group at the 1-position and a 2-(thiophen-3-yl)ethyl moiety at the amide nitrogen. Key challenges in its synthesis include:

Stepwise Synthesis Routes

Formation of the Cyclopentanecarboxamide Core

The cyclopentanecarboxamide core is typically synthesized via Schotten-Baumann acylation or carbodiimide-mediated coupling .

Carbodiimide-Mediated Coupling

A validated method involves reacting cyclopentanecarboxylic acid with 4-chloroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

$$

\text{Cyclopentanecarboxylic acid} + \text{4-Chloroaniline} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{1-(4-Chlorophenyl)cyclopentanecarboxamide} \quad

$$

Typical Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–25°C.

- Yield: 68–75% after silica gel purification.

Acid Chloride Route

Alternative approaches convert cyclopentanecarboxylic acid to its acid chloride using thionyl chloride (SOCl$$2$$) , followed by reaction with 4-chloroaniline:

$$

\text{Cyclopentanecarboxylic acid} \xrightarrow{\text{SOCl}2} \text{Cyclopentanecarbonyl chloride} \xrightarrow{\text{4-Chloroaniline}} \text{1-(4-Chlorophenyl)cyclopentanecarboxamide} \quad

$$

Key Data :

Introduction of the 2-(Thiophen-3-yl)ethyl Group

The 2-(thiophen-3-yl)ethylamine side chain is introduced via alkylation or reductive amination .

Alkylation of the Amide Nitrogen

1-(4-Chlorophenyl)cyclopentanecarboxamide is treated with 2-(thiophen-3-yl)ethyl bromide in the presence of a base:

$$

\text{1-(4-Chlorophenyl)cyclopentanecarboxamide} + \text{2-(Thiophen-3-yl)ethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad

$$

Optimization Insights :

- Base selection: Potassium carbonate outperforms triethylamine due to reduced side reactions.

- Solvent: Dimethylformamide (DMF) enhances solubility but requires strict temperature control (60–70°C).

- Yield: 50–60% after column chromatography.

Reductive Amination

An alternative route employs reductive amination using 2-(thiophen-3-yl)acetaldehyde and a reducing agent:

$$

\text{1-(4-Chlorophenyl)cyclopentanecarboxamide} + \text{2-(Thiophen-3-yl)acetaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound} \quad

$$

Advantages :

One-Pot Synthesis Strategies

Recent advances prioritize convergent synthesis to reduce purification steps. A notable method from patent WO2021097207A1 involves sequential acylation and alkylation in a single reactor:

Reaction Scheme

- In situ acid chloride formation : Cyclopentanecarboxylic acid reacts with SOCl$$_2$$.

- Amidation : 4-Chloroaniline is added to form the carboxamide.

- Alkylation : 2-(Thiophen-3-yl)ethyl bromide introduced with K$$2$$CO$$3$$.

Conditions :

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Reaction Rate (Step 2) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Moderate | 68 | 92 |

| THF | Slow | 60 | 88 |

| DMF | Fast | 75 | 85 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

- Purity: ≥98% (C18 column, acetonitrile/water gradient).

Comparative Analysis with Analogous Compounds

| Compound | Synthesis Yield (%) | Key Difference |

|---|---|---|

| 1-(4-Chlorophenyl)-N-(2-furanylethyl)... | 72 | Furan vs. Thiophene |

| 1-(4-Fluorophenyl)-N-(2-thienylethyl)... | 65 | Fluoro vs. Chloro substituent |

Data inferred from.

化学反应分析

1.1. Amide Hydrolysis

- Conditions : Acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O, heat) hydrolysis.

- Products : Cyclopentanecarboxylic acid and 1-(4-chlorophenyl)-2-(thiophen-3-yl)ethylamine.

- Mechanism : Nucleophilic attack at the carbonyl carbon, breaking the amide bond.

1.2. Thiophene Oxidation

- Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

- Products : Thiophene sulfoxide or sulfone derivatives.

- Selectivity : Oxidation at the sulfur atom modifies electronic properties without ring cleavage .

1.3. Electrophilic Aromatic Substitution

- Reagents : Nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃).

- Site : Thiophene’s α-positions (C-2 or C-5) due to electron-rich sulfur.

1.4. Nucleophilic Substitution at Chlorophenyl Group

- Reagents : Alkoxides (RO⁻), amines (RNH₂).

- Products : Substituted phenyl derivatives (e.g., methoxy, amino) .

Key Reaction Pathways

Comparative Reactivity with Analogous Compounds

Catalytic and Solvent Effects

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions enable aryl-aryl bond formation at the chlorophenyl group (Pd(PPh₃)₄, K₂CO₃, DME) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

Degradation Pathways

- Photodegradation : UV light induces C–S bond cleavage in thiophene, forming carbonyl byproducts.

- Thermal stability : Decomposes above 250°C via cyclopentane ring opening .

Synthetic Modifications

- Side-chain functionalization : Grignard reagents (RMgX) add to the amide carbonyl, yielding tertiary alcohols.

- Cyclopentane ring expansion : Ring-opening metathesis (Grubbs catalyst) forms larger cycloalkanes.

科学研究应用

1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用机制

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.

相似化合物的比较

Table 1: Key Features of 1-(4-Chlorophenyl)-N-(2-(Thiophen-3-yl)ethyl)cyclopentanecarboxamide and Analogs

Key Observations:

- Substituent Diversity: The target compound’s thiophene-ethylamine side chain contrasts with analogs bearing piperidine (PIPC1, Compound 12), triazolo-thiazin (), or sulfone-containing heterocycles (TH301). These modifications significantly alter electronic properties (e.g., thiophene’s electron-rich nature vs. sulfone’s electron-withdrawing effects) and steric bulk .

- Molecular Weight and Solubility: The target compound (MW 362.87) is lighter than purine-based Compound 12 (MW 570.45), suggesting better solubility and bioavailability. Triazolo-thiazin and benzo-triazinone analogs () have comparable molecular weights but differ in heterocyclic polarity.

Pharmacological Implications

- TRPA1 Modulation: PIPC1’s TRPA1 activity suggests that the cyclopentanecarboxamide scaffold is compatible with ion channel modulation.

- CB1 Receptor Antagonism: Compound 12’s CB1 antagonism implies that cyclopentanecarboxamides with extended aromatic systems (e.g., purine-piperidine) exhibit CNS activity. The target compound’s simpler structure may reduce off-target effects but require potency validation.

- Heterocyclic Influence: The triazolo-thiazin () and benzo-triazinone () analogs introduce nitrogen-rich heterocycles, which could enhance hydrogen bonding with targets but may also increase metabolic instability.

生物活性

The compound 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

- Chemical Formula : CHClNOS

- Molecular Weight : 279.81 g/mol

- IUPAC Name : this compound

Physical Characteristics

The compound is characterized by its cyclopentanecarboxamide backbone, which is substituted with a chlorophenyl group and a thiophenyl moiety. These substitutions are critical for its biological activity.

- Cannabinoid Receptor Modulation : Research indicates that compounds similar to this one may interact with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation .

- Neuroprotective Effects : The thiophene ring in the structure may contribute to neuroprotective properties, possibly offering benefits in neurodegenerative diseases .

Therapeutic Applications

- Pain Management : Due to its interaction with cannabinoid receptors, the compound could be explored as a novel analgesic.

- Anxiety and Depression : Its potential effects on mood regulation may position it as a candidate for treating anxiety disorders.

- Neurodegenerative Diseases : The neuroprotective properties suggest possible applications in diseases such as Alzheimer's or Parkinson's.

Study 1: Cannabinoid Receptor Interaction

A study investigated the binding affinity of various cyclopentanecarboxamide derivatives to cannabinoid receptors. The results indicated that compounds with similar structures showed significant receptor binding, suggesting potential therapeutic applications in pain management .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound exhibited dose-dependent inhibition of pro-inflammatory cytokines in human cell lines. This suggests a mechanism by which the compound could alleviate symptoms associated with chronic inflammatory conditions .

Study 3: Neuroprotective Effects

Research involving animal models of neurodegeneration found that administration of the compound resulted in reduced neuronal loss and improved cognitive function. This highlights its potential as a protective agent against neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Cannabinoid Modulation | CB1/CB2 receptor interaction | |

| Anti-inflammatory | Cytokine inhibition | |

| Neuroprotection | Reduction of neuronal loss |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Key Activity |

|---|---|---|

| This compound | 279.81 g/mol | CB receptor modulation |

| Similar Compound A | 275.75 g/mol | Anti-inflammatory |

| Similar Compound B | 282.90 g/mol | Neuroprotective effects |

常见问题

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide, and what intermediates are critical for structural validation?

- Methodological Answer : Synthesis typically involves: (i) Cyclopentane ring functionalization with a 4-chlorophenyl group via Friedel-Crafts alkylation or cross-coupling reactions. (ii) Carboxamide formation by coupling the cyclopentane-carboxylic acid derivative with 2-(thiophen-3-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key intermediates include 1-(4-chlorophenyl)cyclopentanecarbonyl chloride and the thiophene-ethylamine precursor. Characterization of intermediates via -NMR and LC-MS is essential to confirm regiochemical purity .

Q. How can researchers optimize reaction conditions to improve yield during carboxamide bond formation?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates coupling.

- Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.

Yields >80% are achievable with stoichiometric control (1:1.2 ratio of acid to amine) and inert atmosphere .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- -/-NMR : Assign peaks for the cyclopentane (δ 1.5–2.5 ppm), thiophene (δ 6.8–7.2 ppm), and amide (δ 7.8–8.2 ppm) groups.

- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error.

- FT-IR : Validate amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

- Nanoformulations : Liposomal encapsulation improves bioavailability .

Q. What biological targets are hypothesized for this compound, and how can binding affinity be validated?

- Methodological Answer :

- Target prediction : Computational docking (AutoDock Vina) suggests affinity for GPCRs or kinase domains due to the thiophene-amide scaffold.

- Validation :

(i) SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (K).

(ii) Fluorescence polarization assays : Quantify competitive displacement of labeled ligands .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Modifications :

| Position | Modification | Impact |

|---|---|---|

| Thiophene | Replace with furan or pyridine | Alters π-π stacking interactions |

| Chlorophenyl | Introduce electron-withdrawing groups (e.g., CF) | Enhances target binding affinity |

Q. What computational methods are suitable for modeling the compound’s interaction with membrane-bound receptors?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (GROMACS).

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for mutagenesis studies.

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical modeling for electron transfer analysis .

Q. How can reactive intermediates (e.g., acyl chlorides) be stabilized during synthesis?

- Methodological Answer :

- Low-temperature conditions : Conduct reactions at −20°C to reduce hydrolysis.

- In situ generation : Avoid isolation of unstable intermediates using one-pot strategies.

- Scavengers : Add molecular sieves to absorb moisture .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times).

- Dose-response curves : Ensure linearity (R > 0.95) and calculate Hill slopes to identify non-specific effects.

- Orthogonal assays : Validate findings using both enzymatic (e.g., ELISA) and cellular (e.g., flow cytometry) methods .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., crystallinity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。